2'-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine
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Overview
Description
2’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine is an organic compound characterized by the presence of both fluorine and trifluoromethoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification and isolation of the final product are crucial steps in the industrial production to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The presence of fluorine and trifluoromethoxy groups allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of fluorescent probes or as a ligand in biochemical assays.
Industry: The compound’s stability and reactivity are advantageous in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 2’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can also influence the compound’s lipophilicity and overall pharmacokinetic properties .
Comparison with Similar Compounds
- 2-Fluoro-4-methoxybiphenyl-3-amine
- 2’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine
- 2’-Fluoro-4-(difluoromethoxy)biphenyl-3-amine
Comparison: Compared to these similar compounds, 2’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine is unique due to the presence of both fluorine and trifluoromethoxy groups. This combination imparts distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. The trifluoromethoxy group, in particular, can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
5-(2-fluorophenyl)-2-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-10-4-2-1-3-9(10)8-5-6-12(11(18)7-8)19-13(15,16)17/h1-7H,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVMLSFOMIVUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)OC(F)(F)F)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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